Oxopropyl](methyl)amino}propanoate
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Overview
Description
Oxopropyl](methyl)amino}propanoate is a versatile organic compound with the molecular formula C9H17NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ester functional group, which contributes to its reactivity and usefulness in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxopropyl](methyl)amino}propanoate can be synthesized through several methods. One common approach involves the reaction of methylamine with two molecules of methyl acrylate. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Oxopropyl](methyl)amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Propionic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Oxopropyl](methyl)amino}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Oxopropyl](methyl)amino}propanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds. The pathways involved often include ester hydrolysis and subsequent reactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]propanoate
- Dimethyl 3,3’- (Methylimino)Dipropanoate
Uniqueness
Oxopropyl](methyl)amino}propanoate stands out due to its specific ester functional group and the presence of both methyl and oxopropyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[methyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-14(2,3)19-12(17)8-10-16(7)11-9-13(18)20-15(4,5)6/h8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRWAAKRVCOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)CCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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